Cas no 2097995-13-4 (2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one)
2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
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- Inchi: 1S/C11H18N4O2/c12-14-13-9-10(16)15-6-4-11(5-7-15)3-1-2-8-17-11/h1-9H2
- InChI Key: LAODDBREWRUYEN-UHFFFAOYSA-N
- SMILES: C(N1CCC2(OCCCC2)CC1)(=O)CN=[N+]=[N-]
2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192861-100mg |
2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one |
2097995-13-4 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A192861-500mg |
2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one |
2097995-13-4 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A192861-1g |
2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one |
2097995-13-4 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-6102-0.25g |
2-azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one |
2097995-13-4 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-6102-0.5g |
2-azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one |
2097995-13-4 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-6102-1g |
2-azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one |
2097995-13-4 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-6102-2.5g |
2-azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one |
2097995-13-4 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-6102-5g |
2-azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one |
2097995-13-4 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-6102-10g |
2-azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one |
2097995-13-4 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one: A Novel Bioactive Compound with Potential Applications in Medicinal Chemistry
2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one (CAS No. 2097995-13-4) represents a unique class of organic molecules characterized by its complex spirocyclic framework and the presence of an azido functional group. This compound has garnered significant attention in recent years due to its potential applications in targeted drug delivery systems, biomolecular labeling, and synthetic biology. The structural features of this molecule, including the spiro[5.5]undecane core and the 1-oxa-9-azaspiro[5.5]undecan-9-yl substituent, contribute to its unique chemical reactivity and biological activity. Recent advancements in computational chemistry and high-throughput screening have further enhanced the understanding of its potential therapeutic applications.
The 2-Azido functional group in this compound is particularly noteworthy due to its utility in click chemistry reactions, which enable the rapid and efficient formation of covalent bonds under mild conditions. This property has been extensively explored in the development of biocompatible materials and drug conjugates. Additionally, the spiro[5.5]undecane ring system provides structural stability while allowing for the incorporation of diverse functional groups, making it a versatile scaffold for drug design and chemical synthesis.
Recent studies have highlighted the potential of 2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one in targeted drug delivery systems. The spirocyclic architecture of this compound allows for the precise localization of therapeutic agents, reducing off-target effects and improving therapeutic efficacy. Researchers have demonstrated that the 1-oxa-9-azaspiro[5.5]undecan-9-yl substituent can be functionalized with various ligands to enhance the specificity of drug delivery to particular cell types or tissues. This has significant implications for the treatment of diseases such as cancer and neurodegenerative disorders.
In the field of biomolecular labeling, 2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one has shown promise as a versatile probe for fluorescence imaging and mass spectrometry. The azido group can be selectively modified using click chemistry techniques, enabling the attachment of fluorescent dyes or other functional groups to the molecule. This has been particularly useful in the development of in vivo imaging agents for monitoring biological processes and disease progression.
Advancements in computational chemistry have also contributed to the understanding of the molecular interactions of 2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one. Molecular docking studies have revealed its potential to bind to specific protein targets, including kinase enzymes and ion channels. These findings suggest that the compound could be further optimized for the treatment of inflammatory diseases and neurological disorders. The ability to predict binding affinity and selectivity using computational models has accelerated the drug discovery process and reduced the need for extensive experimental testing.
The 1-oxa-9-azaspiro[5.5]undecan-9-yl substituent in this compound is another key feature that has been the focus of recent research. The incorporation of oxygen and nitrogen atoms in the spirocyclic ring system enhances the molecule's solubility and bioavailability, making it suitable for various pharmaceutical applications. Studies have shown that this substituent can also modulate the pharmacokinetic properties of the compound, such as its half-life and metabolic stability. These properties are critical for the development of long-acting drugs and prodrugs that can be activated at the site of action.
In the context of synthetic biology, 2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one has been explored as a building block for the creation of artificial cells and biomimetic systems. The spirocyclic framework provides structural integrity while allowing for the integration of multiple functional groups, which can mimic the behavior of natural biological systems. This has opened new avenues for the development of biohybrid materials and synthetic organisms with tailored properties.
Recent advances in high-throughput screening have further expanded the potential applications of 2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one. By testing large libraries of compounds against specific biological targets, researchers have identified new therapeutic opportunities. For example, the compound has shown potential in the treatment of antimicrobial resistance by targeting bacterial enzymes involved in biofilm formation. These findings highlight the importance of drug discovery platforms in identifying novel therapeutic agents with diverse mechanisms of action.
The 2-Azido functional group in this compound is also being investigated for its use in gene editing technologies. The ability to selectively modify the azido group using click chemistry techniques has enabled the development of CRISPR-Cas9 systems with enhanced specificity and reduced off-target effects. This has significant implications for the treatment of genetic disorders and precision medicine, where the ability to target specific genes with high accuracy is crucial.
Overall, the unique structural features of 2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one make it a valuable compound in the fields of pharmaceutical research, biotechnology, and synthetic chemistry. Its potential applications in targeted drug delivery, biomolecular labeling, and synthetic biology underscore the importance of continued research into its properties and therapeutic potential. As advancements in computational chemistry and high-throughput screening continue to evolve, the compound is likely to play an increasingly important role in the development of new therapies and technologies.
Future research on 2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one should focus on optimizing its chemical properties to enhance its therapeutic efficacy and reduce potential side effects. Additionally, the exploration of its applications in regenerative medicine and nanotechnology could further expand its utility. The continued development of drug discovery platforms and computational models will be critical in unlocking the full potential of this compound and translating its research findings into practical applications.
As the field of pharmaceutical sciences continues to advance, the study of compounds like 2-Azido-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one will remain an essential area of research. The interdisciplinary nature of this work, involving organic chemistry, biochemistry, and computational modeling, highlights the collaborative efforts required to develop innovative solutions for complex medical challenges. The insights gained from studying this compound will not only contribute to the advancement of drug discovery but also pave the way for the development of new therapeutic strategies with broader applications.
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